Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl-

Description

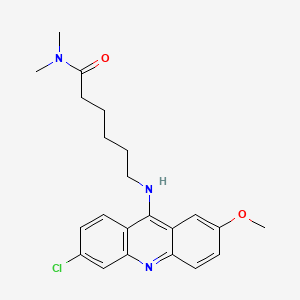

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- (CAS: 77420-95-2, molecular formula: C₂₂H₂₆ClN₃O₂) is a synthetic acridine derivative featuring a hexanamide backbone substituted with an N,N-dimethyl group and a 6-chloro-2-methoxy-9-acridinylamino moiety .

Properties

CAS No. |

77420-95-2 |

|---|---|

Molecular Formula |

C22H26ClN3O2 |

Molecular Weight |

399.9 g/mol |

IUPAC Name |

6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N,N-dimethylhexanamide |

InChI |

InChI=1S/C22H26ClN3O2/c1-26(2)21(27)7-5-4-6-12-24-22-17-10-8-15(23)13-20(17)25-19-11-9-16(28-3)14-18(19)22/h8-11,13-14H,4-7,12H2,1-3H3,(H,24,25) |

InChI Key |

TUSMRRIXVRQCFW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the acridine moiety: This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions.

Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

Attachment of the hexanamide backbone: This step involves the formation of an amide bond, typically through the reaction of an amine with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted acridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is structurally related to acridine derivatives known for their antitumor properties. Acridine compounds have been shown to intercalate DNA, disrupting replication and transcription processes, which can lead to cancer cell death. In studies involving various cancer cell lines (e.g., lung, prostate, ovarian), this compound exhibited significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which hexanamide acts involves the intercalation into DNA and the generation of reactive oxygen species (ROS), which further contributes to apoptosis in cancer cells. The compound's ability to selectively target cancerous cells while sparing normal cells is an area of ongoing research .

Molecular Biology Applications

Fluorescent Probe for Membrane Studies

Hexanamide derivatives, particularly those containing acridine moieties, have been utilized as fluorescent probes in biological studies. For instance, the related compound 9-amino-6-chloro-2-methoxyacridine has been employed to study energy transduction in cyanobacteria. It allows researchers to monitor membrane potential changes and proton gradients across membranes, providing insights into cellular respiration and photosynthesis processes .

DNA Binding Studies

The compound has shown promise as a DNA intercalator, which can be utilized in various assays to study DNA-protein interactions and the effects of drugs on DNA structure. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry applications .

Analytical Chemistry Applications

Detection of Nucleic Acids

Hexanamide can be used as a fluorescent dye for the detection of nucleic acids in biological samples. Its specificity for poly(dA-dT) sequences allows for selective staining of DNA regions during gel electrophoresis or imaging applications. This property is particularly useful in genetic research and diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- involves its interaction with biological macromolecules. The acridine moiety allows the compound to intercalate into DNA, disrupting the DNA structure and affecting processes such as replication and transcription . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

6-[(6-Chloro-2-methoxy-acridin-9-yl)amino]-N-methyl-hexanamide (CAS: 77431-60-8) Molecular Formula: C₂₁H₂₄ClN₃O₂ . Key Difference: Lacks the second methyl group on the amide nitrogen (N-methyl vs. N,N-dimethyl). Implications: Reduced lipophilicity compared to the N,N-dimethyl variant, which may lower membrane permeability but improve aqueous solubility .

N,N'-Bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine dihydrochloride Structure: Symmetric bis-acridinyl derivative with a hexane diamine linker .

Quinacrine (Mepacrine) Structure: 9-Aminoacridine with a diethylaminopentyl side chain (CAS: 83-98-7) . Key Difference: The target compound replaces the pentylamino group with a hexanamide chain, which may reduce off-target interactions and metabolic instability .

Functional Analogues

6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide (CIP Derivative) Activity: Combined with ciprofloxacin, it increased bacterial mortality from 16.99% to 30% . Key Difference: Substituted phenoxy group instead of acridinyl; highlights the hexanamide scaffold’s versatility in antibiotic adjuvants .

6-(Dimethylamino)hexanoic Acid Derivatives Structure: Alkyl amides of 6-(dimethylamino)hexanoic acid . Key Difference: Lack acridine, suggesting applications in surfactants or polymer chemistry rather than therapeutics .

Physicochemical and Pharmacokinetic Comparison

*Predicted LogP values using fragment-based methods.

Biological Activity

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is a synthetic compound belonging to the acridine family, recognized for its diverse biological activities. The compound's structure features a hexanamide backbone linked to a 6-chloro-2-methoxyacridine moiety, which contributes to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | 6-[(6-chloro-2-methoxyacridin-9-yl)amino]-N,N-dimethylhexanamide |

| CAS Number | 77431-60-8 |

| Molecular Formula | C22H26ClN3O2 |

| Molecular Weight | 405.91 g/mol |

The biological activity of Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- primarily involves its intercalation into DNA, which disrupts normal cellular processes such as transcription and replication. This mechanism leads to apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby obstructing their catalytic functions .

Biological Activities

-

Anticancer Properties :

- Studies indicate that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. Its ability to intercalate DNA makes it a candidate for further development as an anticancer agent.

-

Enzyme Inhibition :

- The compound has been shown to inhibit enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases where these enzymes are overactive.

-

Fluorescent Properties :

- Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- serves as a fluorescent probe in analytical chemistry, aiding in the detection and quantification of biological molecules.

Study 1: Anticancer Activity

A study conducted on several cancer cell lines demonstrated that Hexanamide significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to its ability to induce DNA damage through intercalation and subsequent activation of apoptotic pathways.

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that Hexanamide effectively inhibited the activity of specific kinases involved in cancer progression. In vitro assays indicated an IC50 value of approximately 25 µM against these kinases, suggesting potential therapeutic applications in oncology .

Study 3: Fluorescent Applications

In another study, Hexanamide was utilized as a fluorescent marker for nucleic acid detection. The compound displayed strong fluorescence under UV light, making it suitable for use in molecular biology techniques such as gel electrophoresis and fluorescence microscopy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethylhexanamide, and what methodologies are commonly employed?

- Methodology : Synthesis typically involves coupling the acridine core (6-chloro-2-methoxy-9-acridinylamine) with a hexanamide backbone. A multistep approach is recommended:

Acridine activation : Use Buchwald-Hartwig amination to introduce the amino group at the 9-position of the acridine .

Amide coupling : React the activated acridine with 6-aminohexanoic acid derivatives. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are effective for forming the amide bond .

N,N-dimethylation : Introduce dimethyl groups via reductive alkylation using formaldehyde and sodium cyanoborohydride .

- Critical parameters : Monitor reaction pH (7–8 for amination) and use inert atmospheres to prevent oxidation of the acridine moiety.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Recommended techniques :

- NMR : Confirm the acridine substitution pattern (e.g., chloro and methoxy groups) via - and -NMR. Aromatic protons in the acridine ring appear as multiplets at δ 7.5–9.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~470–480 Da). Fragmentation patterns should align with acridine-derived ions (e.g., m/z 240–260) .

- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural validation?

- Troubleshooting steps :

Impurity profiling : Compare experimental MS/MS data with reference libraries (e.g., NIST) to identify byproducts such as incomplete dimethylation (mass shift +14 Da) .

Solvent effects : Acridine derivatives are prone to solvent-induced NMR shifts. Re-dissolve samples in deuterated DMSO or CDCl for consistency .

X-ray crystallography : If ambiguities persist, crystallize the compound and solve the structure to confirm bond angles/planarity of the acridine ring .

Q. What strategies improve the compound’s bioavailability in in vivo studies, given its acridine-based hydrophobicity?

- Approaches :

- Formulation : Use lipid-based nanocarriers (e.g., liposomes) or cyclodextrin complexes to enhance solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the hexanamide terminal to improve aqueous stability .

- Pharmacokinetic profiling : Conduct LC-MS/MS assays to monitor plasma concentration-time curves and adjust dosing regimens .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 6-chloro-2-methoxy substituents in biological activity?

- Experimental design :

Analog synthesis : Prepare derivatives with substituent modifications (e.g., 6-fluoro or 2-ethoxy) .

Biological assays : Test analogs against target systems (e.g., topoisomerase inhibition for acridine derivatives) and correlate activity with electronic/steric properties (Hammett constants, logP) .

Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.